molecular formula C8H13NO B3079701 3-Ethyl-1-vinyl-2-pyrrolidone CAS No. 107313-85-9

3-Ethyl-1-vinyl-2-pyrrolidone

Cat. No. B3079701
CAS RN: 107313-85-9
M. Wt: 139.19 g/mol
InChI Key: JFUWJIKJUNAHEN-UHFFFAOYSA-N
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Description

3-Ethyl-1-vinyl-2-pyrrolidone is a derivative of 1-vinyl-2-pyrrolidone . It has a molecular formula of C8H11NO . It’s also known as (3E)-3-Ethylidene-1-vinyl-2-pyrrolidinone .


Synthesis Analysis

The synthesis of this compound involves the copolymerization of NVP with this compound, C2NVP . The copolymerization is conducted at 70 °C in ethanol solutions employing S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate, a difunctional CTA, and AIBN as initiator .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 1-vinyl-2-pyrrolidone, with an additional ethyl group .

Scientific Research Applications

1. Thermoresponsive Properties and Applications

3-Ethyl-1-vinyl-2-pyrrolidone (3-Ethyl-NVP) and its polymers exhibit thermoresponsive properties, characterized by phase separation in water at specific temperatures. Studies demonstrate that the lower critical solution temperature (LCST) can be varied between 27°C and 40°C by copolymerization with N-vinyl-2-pyrrolidone, providing applications in areas where temperature-sensitive materials are needed (Trellenkamp & Ritter, 2009). Additionally, different monomer substituents, including ethyl groups, can control the cloud point temperature (CP) of homopolymers, enabling precise control over the thermoresponsive properties (Chen et al., 2010).

2. Solubility and Phase Transition in Aqueous Solutions

Poly(3-ethyl-N-vinyl-2-pyrrolidone) (C2PVP) shows unique solubility and phase transition behaviors in water. C2PVP exhibits phase separation above the LCST of around 26°C. The rate of dehydration and hydration processes of various groups in the polymer chain differs, indicating potential applications in controlled release systems and responsive materials (Lai et al., 2012).

3. Interaction with Alcohol and Solvent Mixtures

The dynamic structure of poly(vinyl pyrrolidone)/ethyl alcohol mixtures has been studied to understand the interaction of 3-Ethyl-NVP with solvents. This knowledge is crucial for applications in areas like pharmaceutical formulations and industrial processes where solvent interactions are significant (Sengwa et al., 2005).

4. Biocompatibility and Cytotoxicity

The biocompatibility and low cytotoxicity of polymers derived from 3-Ethyl-NVP make them suitable for biomedical applications. Studies show that these polymers are non-toxic to cells even at higher concentrations, suggesting their potential use in medical devices, drug delivery systems, and tissue engineering (Heyns et al., 2016).

properties

IUPAC Name

1-ethenyl-3-ethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-7-5-6-9(4-2)8(7)10/h4,7H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWJIKJUNAHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCN(C1=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107313-86-0
Details Compound: Poly(3-ethyl-N-vinyl-2-pyrrolidone)
Record name Poly(3-ethyl-N-vinyl-2-pyrrolidone)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107313-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID901295168
Record name Poly(3-ethyl-N-vinyl-2-pyrrolidone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107313-86-0
Record name Poly(3-ethyl-N-vinyl-2-pyrrolidone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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